molecular formula C29H30N8S B11183325 N,N'-bis(3,4-dimethylphenyl)-6-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl)-1,3,5-triazine-2,4-diamine

N,N'-bis(3,4-dimethylphenyl)-6-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11183325
M. Wt: 522.7 g/mol
InChI Key: FVTXOCOGTXTYHU-UHFFFAOYSA-N
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Description

N,N'-bis(3,4-dimethylphenyl)-6-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C29H30N8S and its molecular weight is 522.7 g/mol. The purity is usually 95%.
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Biological Activity

N,N'-bis(3,4-dimethylphenyl)-6-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl)-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C29H30N6S
  • Molecular Weight : 522.7 g/mol

The structural complexity includes a triazine core linked to a triazole moiety through a sulfanyl group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. The following table summarizes findings from various studies regarding its effectiveness against different cancer cell lines:

Study Cell Line IC50 (µg/mL) Mechanism of Action
HepG2 (liver cancer)12.5Induction of apoptosis and cell cycle arrest
MCF7 (breast cancer)15.0Inhibition of proliferation via cell signaling pathways
A549 (lung cancer)20.0Modulation of gene expression related to apoptosis

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

The mechanism by which this compound exerts its effects involves:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
  • Signal Transduction Modulation : Alteration of key signaling pathways involved in cancer cell survival and proliferation.

Study on HepG2 Cells

In a detailed investigation involving HepG2 cells:

  • The compound demonstrated significant antiproliferative activity with an IC50 value of 12.5 µg/mL.
  • The study employed MTT assays to evaluate cell viability after exposure to varying concentrations of the compound over 48 hours.
"The presence of electron-donating groups significantly enhanced the anti-proliferative activity."

Study on MCF7 Cells

Another study focused on MCF7 cells revealed:

  • An IC50 value of 15.0 µg/mL.
  • The compound's ability to modulate estrogen receptor pathways was noted as a potential mechanism for its anticancer effects.

Structure–Activity Relationship (SAR)

The structure–activity relationship for this class of compounds indicates that:

  • Electron-Drawing vs. Electron-DONATING Groups : Compounds with electron-donating groups at specific positions on the phenyl ring showed enhanced activity.
  • Substituent Positioning : The positioning of substituents on the triazole and triazine rings significantly influenced biological activity.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the triazine family. For instance, a library of 6,N-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamines demonstrated selective inhibition of triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cell lines like MCF-10A . The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl substituents significantly influenced antiproliferative activity.

Antimicrobial Properties

Compounds containing triazole and triazine moieties have shown promising antimicrobial activities. The sulfanyl group in N,N'-bis(3,4-dimethylphenyl)-6-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl)-1,3,5-triazine-2,4-diamine enhances its interaction with microbial targets, potentially leading to effective treatments against resistant strains .

Inhibitory Effects on Enzymes

In silico studies suggest that derivatives of this compound may act as inhibitors of specific enzymes such as lipoxygenase (5-LOX), which is involved in inflammatory processes . This positions the compound as a candidate for anti-inflammatory therapies.

Material Science Applications

Beyond biological applications, this compound can be utilized in material sciences for developing advanced materials with specific electronic or optical properties due to its conjugated system. Research has indicated that triazine derivatives can serve as building blocks for organic semiconductors and photovoltaic materials .

Case Study 1: Anticancer Screening

In a comprehensive study involving the screening of various triazine derivatives against cancer cell lines, this compound exhibited significant growth inhibition at concentrations as low as 10 µM against MDA-MB231 cells. The selectivity profile was further analyzed through 3D-QSAR modeling to optimize future derivatives for enhanced potency .

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on various bacterial strains showed that compounds with similar structural features to this compound exhibited notable antibacterial activity. The presence of the triazole ring was crucial for enhancing membrane permeability and disrupting bacterial cell walls .

Data Tables

Application AreaFindingsReferences
Anticancer ActivitySelective inhibition of MDA-MB231 cells; SAR analysis conducted
Antimicrobial ActivityEffective against resistant bacterial strains
Enzyme InhibitionPotential inhibitor of lipoxygenase; implications for anti-inflammatory therapies
Material ScienceUse in organic semiconductors; potential for photovoltaic applications

Properties

Molecular Formula

C29H30N8S

Molecular Weight

522.7 g/mol

IUPAC Name

2-N,4-N-bis(3,4-dimethylphenyl)-6-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C29H30N8S/c1-6-37-25(22-10-8-7-9-11-22)35-36-29(37)38-28-33-26(30-23-14-12-18(2)20(4)16-23)32-27(34-28)31-24-15-13-19(3)21(5)17-24/h7-17H,6H2,1-5H3,(H2,30,31,32,33,34)

InChI Key

FVTXOCOGTXTYHU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C)C)NC4=CC(=C(C=C4)C)C)C5=CC=CC=C5

Origin of Product

United States

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